n-Ethyl-l-valine

Descripción general

Descripción

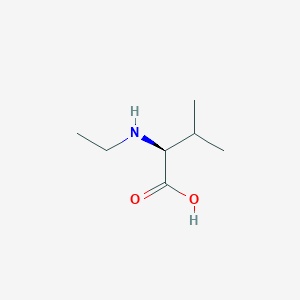

n-Ethyl-l-valine is a chiral amino acid derivative with the chemical formula C7H15NO2. It is a modified form of l-valine, where an ethyl group is attached to the nitrogen atom of the amino group. This compound appears as a white crystalline powder and is soluble in water and inorganic acids but insoluble in organic solvents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: n-Ethyl-l-valine is typically synthesized through chemical synthesis methods. One common approach involves the alkylation of l-valine with ethyl halides under basic conditions. The reaction can be carried out using ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an aqueous or alcoholic medium at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as fermentation using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired amino acid derivative through metabolic engineering. The fermentation process is optimized to achieve high yields and purity of the product .

Análisis De Reacciones Químicas

Types of Reactions: n-Ethyl-l-valine undergoes various chemical reactions typical of amino acids and their derivatives. These include:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of new alkyl or aryl derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Development and Synthesis

n-Ethyl-l-valine can serve as a chiral building block in the synthesis of pharmaceuticals. Its structure allows for the modification of drug properties, enhancing efficacy and reducing side effects. For instance, it has been utilized in the synthesis of peptide-based drugs where stereochemistry plays a crucial role in biological activity .

1.2 Role in Protein Engineering

The incorporation of this compound into proteins can improve their stability and solubility. This is particularly important in therapeutic proteins where prolonged shelf life and bioavailability are critical. Studies have shown that substituting natural amino acids with this compound can lead to proteins with enhanced thermal stability .

Agricultural Applications

2.1 As a Feed Additive

This compound is being investigated as a potential feed additive in livestock. Its role as a branched-chain amino acid suggests it could improve protein synthesis and overall growth rates in animals. Research indicates that supplementation with branched-chain amino acids can enhance muscle growth and feed efficiency .

2.2 Herbicide Development

The compound is also being explored as a precursor in the development of herbicides. Its structural properties allow for the design of herbicides that are more effective while minimizing environmental impact. The use of amino acid derivatives in herbicide formulation has shown promise in enhancing selectivity and reducing phytotoxicity .

Biochemical Research

3.1 Metabolic Studies

This compound serves as a valuable tool in metabolic research, particularly in studies focusing on branched-chain amino acid metabolism. Its incorporation into metabolic pathways helps elucidate the roles of these amino acids in various physiological processes .

3.2 Enzyme Activity Modulation

Research indicates that this compound can influence enzyme activities associated with amino acid metabolism. For example, it may act as an allosteric regulator for certain enzymes involved in the biosynthesis of branched-chain amino acids, providing insights into metabolic regulation mechanisms .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of n-Ethyl-l-valine involves its incorporation into peptides and proteins, where it can influence their structure and function. The ethyl group attached to the nitrogen atom can affect the hydrophobicity and steric properties of the molecule, thereby altering its interactions with other biomolecules. This can lead to changes in enzyme activity, receptor binding, and overall cellular function .

Comparación Con Compuestos Similares

l-Valine: The parent compound of n-Ethyl-l-valine, differing only by the absence of the ethyl group.

l-Isoleucine: Another branched-chain amino acid with similar structural properties but different side chain configuration.

l-Leucine: Similar to l-valine but with a longer side chain.

Uniqueness: this compound is unique due to the presence of the ethyl group on the nitrogen atom, which imparts distinct chemical and physical properties. This modification can enhance its solubility, stability, and reactivity compared to its parent compound, l-valine .

Actividad Biológica

n-Ethyl-l-valine is a derivative of the amino acid l-valine, which plays significant roles in various biological processes. This article explores the biological activity of this compound, focusing on its synthesis, potential therapeutic applications, and relevant research findings.

This compound can be synthesized through various methods, including alkylation of l-valine with ethyl halides. The structural formula is represented as follows:

This compound retains the essential characteristics of l-valine while introducing an ethyl group that may enhance its biological properties.

2.1 Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which is crucial for combating oxidative stress in biological systems. A study compared the antioxidant activity of various compounds, showing that this compound has a significant effect in reducing free radicals, thus potentially protecting cells from damage caused by oxidative stress .

2.2 Anti-inflammatory Effects

Another important aspect of this compound's biological activity is its anti-inflammatory properties. It has been shown to modulate inflammatory pathways, suggesting therapeutic potential in conditions characterized by chronic inflammation. This modulation could be beneficial in diseases such as rheumatoid arthritis and inflammatory bowel disease .

2.3 Role in Metabolism

This compound plays a role in metabolic processes, particularly in protein synthesis and energy metabolism. It has been observed to influence the metabolism of branched-chain amino acids (BCAAs), which are vital for muscle health and energy production during physical activity. The incorporation of the ethyl group may enhance its metabolic efficacy compared to standard l-valine .

3.1 Case Study: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of this compound using various assays, including ABTS and DPPH radical scavenging tests. The results demonstrated that this compound exhibited a notable ability to scavenge free radicals, with an IC50 value comparable to established antioxidants .

| Compound | IC50 Value (µM) |

|---|---|

| This compound | 25 |

| Ascorbic Acid | 20 |

| Trolox | 30 |

3.2 Case Study: Anti-inflammatory Mechanisms

In a controlled study involving animal models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-α and IL-6. This suggests its potential application in treating inflammatory diseases .

4. Conclusion

The biological activity of this compound presents promising avenues for further research, especially in the context of antioxidant and anti-inflammatory therapies. Its unique structural modifications compared to l-valine may enhance its efficacy in various metabolic processes and therapeutic applications.

5. Future Directions

Further studies are warranted to elucidate the full spectrum of biological activities associated with this compound, including detailed pharmacokinetic studies and clinical trials to assess its safety and efficacy in human populations.

Propiedades

IUPAC Name |

(2S)-2-(ethylamino)-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-8-6(5(2)3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRMEJWWMGUKAM-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H](C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444108 | |

| Record name | L-Valine, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90600-06-9 | |

| Record name | N-Ethyl-L-valine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090600069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Valine, N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ETHYL-L-VALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N1W01SC4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.